PHENYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
PHENYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a phenyl group, a propylsulfonyl group, and a piperazine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale cyclization reactions and parallel solid-phase synthesis. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PHENYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .
Scientific Research Applications
PHENYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of PHENYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms . Additionally, some derivatives have shown activity as epidermal growth factor receptor (EGFR) inhibitors, which can lead to anticancer effects .
Comparison with Similar Compounds
PHENYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:
[4-[5-(methylsulfonyl)-phenyl]piperazin-1-yl]-(phenyl)methanone: Known for its neuroprotective properties.
Methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives: Studied for their anticancer activities.
Biological Activity
PHENYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a phenyl group attached to a piperazine ring, which is further substituted with a propylsulfonyl moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The propylsulfonyl group enhances the compound's solubility and stability, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in neurotransmitter metabolism, which may be beneficial in treating neurological disorders.
- Receptor Modulation : It may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmitter release and uptake.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds, including this compound, exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values ranging from 0.4 to 1.0 μM against various cancer cell lines (HL-60, Hep3B, H460), indicating potent antiproliferative effects .
Neuropharmacological Effects
The compound has shown promise in modulating neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety. Preclinical studies suggest that it may enhance serotonin and dopamine levels in the brain .
Case Studies
- Study on Anticancer Properties : A comparative study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines. This compound was found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase .
- Neuropharmacological Assessment : In a study assessing the effects of piperazine derivatives on neurotransmitter systems, this compound showed potential as an anxiolytic agent by enhancing GABAergic transmission .
Table 1: Biological Activity Summary
Table 2: IC50 Values for Anticancer Activity
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HL-60 | 0.4 |
Hep3B | 1.0 | |
H460 | 0.5 |
Properties
IUPAC Name |
phenyl-(4-propylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-12-20(18,19)16-10-8-15(9-11-16)14(17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESPTVYSPXNKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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